![molecular formula C15H19ClN2O3S B7644512 [4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7644512.png)
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone, also known as CPP-115, is a chemical compound that has gained significant attention in the field of scientific research. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that is involved in the regulation of neuronal activity, and its dysfunction has been implicated in various neurological disorders. The inhibition of GABA transaminase by CPP-115 has been shown to increase the levels of GABA in the brain, leading to potential therapeutic applications in the treatment of these disorders.
Mécanisme D'action
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone works by inhibiting the activity of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibitory activity and potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on the biochemical and physiological processes in the brain. The increased levels of GABA in the brain have been shown to lead to increased inhibitory activity, which can help to reduce the occurrence of seizures in epilepsy patients. This compound has also been shown to have potential applications in the treatment of anxiety disorders, as increased GABA levels can help to reduce anxiety symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone has several advantages for use in laboratory experiments, including its potency and specificity for GABA transaminase inhibition. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on [4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone, including the development of more specific and potent inhibitors of GABA transaminase, as well as the exploration of its potential applications in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound, as well as its potential for use in combination with other therapies.
Méthodes De Synthèse
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with piperazine, followed by the addition of cyclobutanone and sulfonyl chloride. The resulting compound can be purified through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications in the treatment of various neurological disorders. Research has shown that this compound is effective in increasing GABA levels in the brain, leading to potential applications in the treatment of epilepsy, anxiety disorders, and substance abuse disorders.
Propriétés
IUPAC Name |
[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c16-13-6-1-2-7-14(13)22(20,21)18-10-8-17(9-11-18)15(19)12-4-3-5-12/h1-2,6-7,12H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZOJBDHSDURHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)
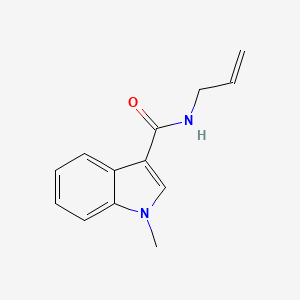
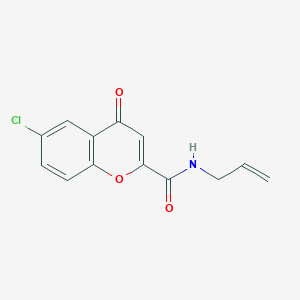
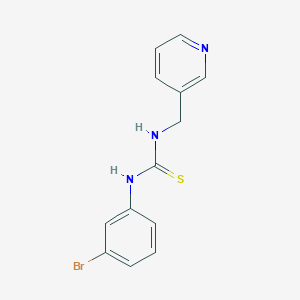
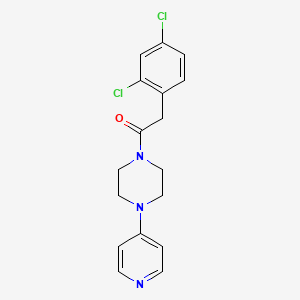
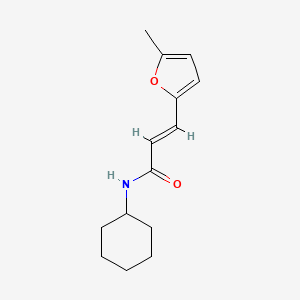
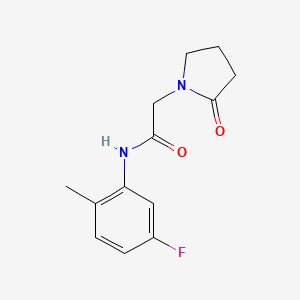
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)
![[4-[2-(cyclopropylamino)-1,3-thiazol-4-yl]-1H-pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7644489.png)
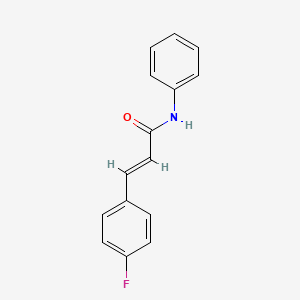
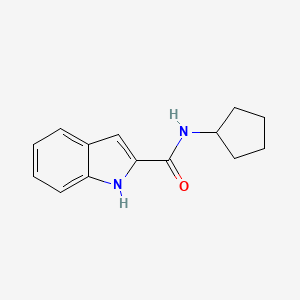
![(3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7644508.png)